

Measuring the Impact of Iptacopan on Alternative Pathway Activity: Application Notes and Protocols

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Compound of Interest

Compound Name: *Iptacopan*

Cat. No.: *B608621*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of the alternative complement pathway (AP) in response to treatment with **Iptacopan** (LNP023). **Iptacopan** is an oral, first-in-class, potent, and selective inhibitor of Factor B, a key component of the AP.^[1] By directly binding to Factor B, **Iptacopan** prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement cascade.^{[2][3]} This targeted inhibition makes it a promising therapeutic for various complement-mediated diseases.^{[1][2]}

Accurate measurement of AP activity is crucial for evaluating the pharmacodynamics and efficacy of **Iptacopan**. This document outlines detailed protocols for three key assays: the Wieslab® Alternative Pathway ELISA, the Factor B fragment Bb ELISA, and the Alternative Pathway Hemolytic Assay.

Data Presentation: Efficacy of Iptacopan

The following tables summarize the quantitative effects of **Iptacopan** on alternative pathway activity and associated biomarkers.

Table 1: In Vitro and In Vivo Potency of **Iptacopan**

Parameter	Value	Species/System	Reference
IC50 (Factor B binding)	0.01 ± 0.006 µM	In vitro	[4]
IC50 (AP-induced MAC formation)	0.13 ± 0.06 µM	In vitro	[4]
EC90 (Wieslab® assay)	1281 ng/mL (90% CI: 1207, 1418)	Human (Patients)	[5]
EC90 (Wieslab® assay)	706 ng/mL (90% CI: 653, 788)	Human (Healthy Volunteers)	[5]
EC90 (Plasma Bb)	521 ng/mL (90% CI: 268, 912)	Human	[5]
EC90 (Plasma sC5b-9)	682 ng/mL (90% CI: 503, 894)	Human	[5]

Table 2: Effect of **Iptacopan** (200 mg bid) on AP Biomarkers in IgA Nephropathy Patients

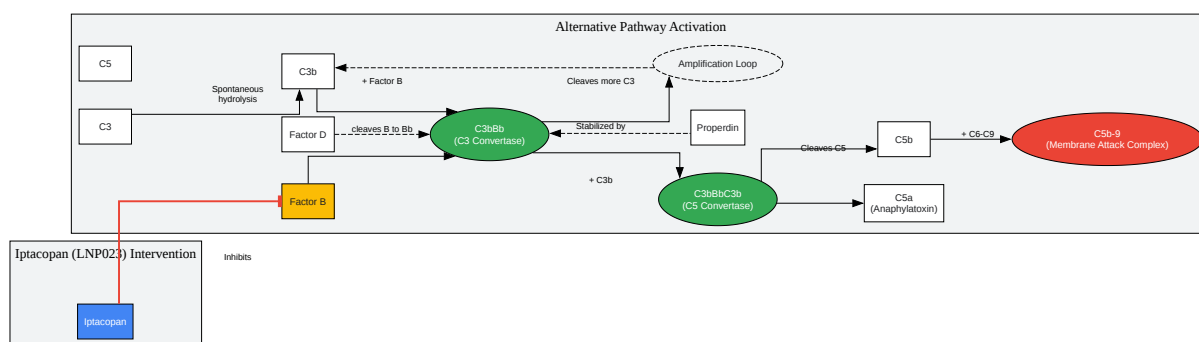
Biomarker	Change from Baseline (3 months)	Change from Baseline (6 months)	Reference
Urine Protein-to-Creatinine Ratio (UPCR)	-31%	-41%	[1]
Serum Wieslab Activity	Significant Inhibition	Sustained Inhibition	[1][6]
Plasma Bb	Decreased	Sustained Decrease	[1][6]
Plasma Properdin	Decreased	Sustained Decrease	[1]
Serum C3	Small Increase	Sustained Small Increase	[1]
Serum C4	Largely Unchanged	Largely Unchanged	[1]

Table 3: Effect of **Iptacopan** on Complement Biomarkers in C3 Glomerulopathy (C3G) Patients (Phase 3 APPEAR-C3G Study)

Biomarker	Change at 6 months (vs. Placebo)	Change from Baseline at 12 months	Reference
Serum C3	185.2% increase (p < 0.0001)	211% increase	[7]
Serum AP Activity (Wieslab®)	38.3% reduction (p < 0.0001)	43% decrease	[7]
Urinary sC5b-9/Creatinine	Not reported	84% decrease	[7]

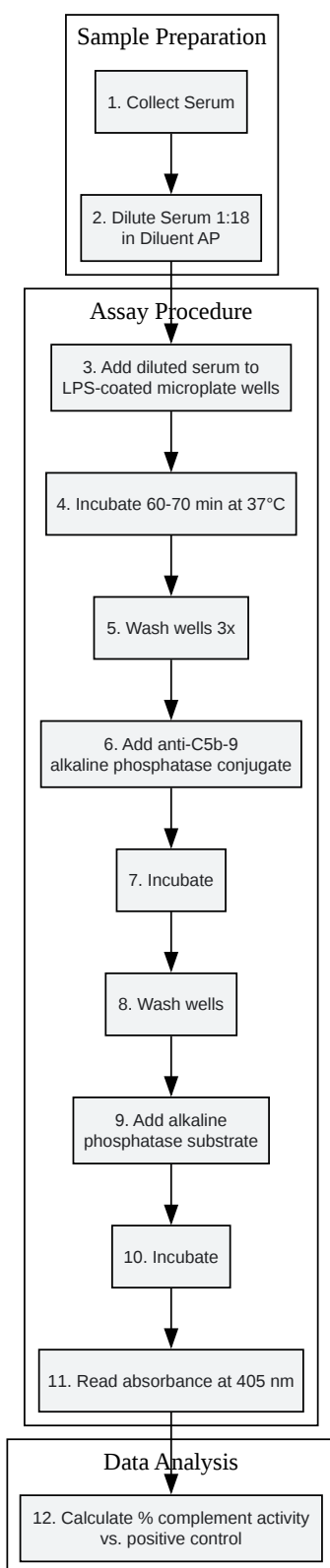
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures described, the following diagrams are provided.



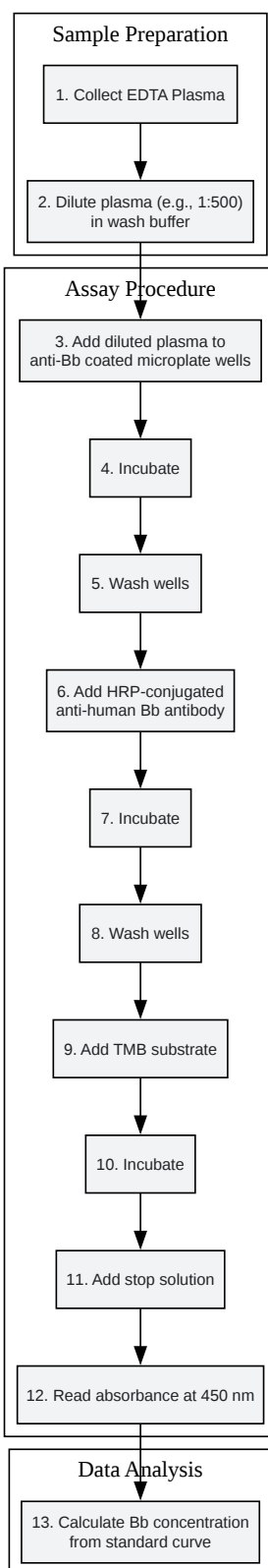
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Caption: Mechanism of **Iptacopan** in the alternative complement pathway.



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Caption: Workflow for the Wieslab® Alternative Pathway ELISA.



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